molecular formula C5H3F2NO2 B2905650 3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde CAS No. 2344685-03-4

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde

Cat. No. B2905650
M. Wt: 147.081
InChI Key: RFGVWGHFFBMBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde” contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of the difluoromethyl group and an aldehyde group could potentially make this compound interesting for various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the planar nature of the oxazole ring. The electronegative oxygen and nitrogen atoms in the ring, along with the difluoromethyl group, would create regions of high electron density. The aldehyde group would be a site of lower electron density .


Chemical Reactions Analysis

The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The difluoromethyl group can also participate in various reactions, often acting as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the polar nature of the oxazole ring and the aldehyde group, as well as the electronegativity of the fluorine atoms in the difluoromethyl group .

Safety And Hazards

As with any chemical compound, handling “3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of difluoromethylated compounds is an active area of research, given the importance of fluorine in drug design . Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

3-(difluoromethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)10-8-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGVWGHFFBMBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde

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